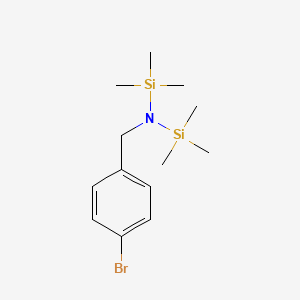

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-Bromobenzyl)trimethylsilane” is a chemical compound with the molecular formula BrC6H4CH2OSi(CH3)3 . It is used as a precursor for preparing a polymer-bound fluoride labile benzhydryl linker . It has been used as a starting reagent during the synthesis of various compounds .

Synthesis Analysis

“(4-Bromobenzyl)trimethylsilane” has been used as a starting reagent in the synthesis of various compounds such as 2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanol, (E)-1-(4-bromophenyl)-4-phenylbut-3-en-2-ol, and 1-(4-bromophenyl)-2-phenylpropan-2-ol .Molecular Structure Analysis

The molecular structure of “(4-Bromobenzyl)trimethylsilane” consists of a bromobenzyl group attached to a trimethylsilane group . The exact structure would require more specific information or computational analysis.Physical And Chemical Properties Analysis

“(4-Bromobenzyl)trimethylsilane” is a liquid at room temperature . It has a molecular weight of 243.22 g/mol . The compound has a boiling point of 96 °C at 5 mmHg and a melting point of 26-29 °C .科学的研究の応用

Synthesis and Property Investigation

Synthesis for Film Preparation : N-[bis(trimethylsilyl)aminoboryl]-(trimethyl)-N-(trimethylsilyl)silanamine has been studied as a precursor for the preparation of SiBxCyNz films. Its properties, including sensitivity to UV radiation and thermal stability, have been characterized for potential application in chemical vapor deposition processes (Sysoev et al., 2014).

Migration of Trimethylsilyl Group : Research on the reaction of sodium bis(trimethylsilyl)amide with bromobenzene has shown the migration of the trimethylsilyl group, leading to the formation of N,N-bis-(trimethylsilyl)aniline and its rearrangement product (Lis et al., 2013).

Probing Basicity

- Basicity Testing Using Azastilbene Probe : A study utilized N-bromobenzyl substituted (E)-4′-hydroxy-4-stilbazolium bromide (NBSB) as a probe molecule for testing the basicity of nitrogen organic compounds grafted on mesoporous cellular foam silica. This research has implications for understanding the interactions of similar nitrogen compounds with surfaces (Stawicka et al., 2019).

Reactivity and Structure Studies

Studying Silicon-Carbon Double Bond Reactivity : Investigations into the reactivity of silicon-carbon double bonds have included studies of substituted 1,1-dimethylsilenes, which are relevant for understanding the behavior of compounds with trimethylsilyl groups (Leigh et al., 1999).

Structural Analysis of Silyl Carbamates : Trimethylsilyl N-(4-bromophenyl)carbamate and other silyl carbamates have been studied for their molecular structure, highlighting the planar arrangement of atoms around the carbamate moiety and quasi-pentacoordination of the Si atom (Böcskei et al., 1996).

Application in Organic Synthesis

- Synthesis of Trimethyl(2-phenoxyethyl)silanes : A method for synthesizing trimethyl(2-phenoxyethyl)silanes directly from aromatic fluorides has been developed, showcasing the versatility of compounds with trimethylsilyl groups in organic synthesis (Grecian et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYGLTUIDZRFGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(CC1=CC=C(C=C1)Br)[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24BrNSi2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![1-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2638529.png)

![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)

![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2638535.png)